molecular formula C16H19N3O2 B2576400 N-(2-phenoxyethyl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxamide CAS No. 2034484-20-1

N-(2-phenoxyethyl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxamide

Cat. No.: B2576400
CAS No.: 2034484-20-1
M. Wt: 285.347
InChI Key: BPHWTNSSJJDGBP-UHFFFAOYSA-N
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Description

N-(2-phenoxyethyl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxamide is a synthetic organic compound with potential applications in medicinal chemistry. This compound is characterized by its unique structure, which includes a benzodiazole ring fused with a phenoxyethyl group. It has been studied for its potential biological activities and its role in various chemical reactions.

Scientific Research Applications

N-(2-phenoxyethyl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxamide has been explored for various scientific research applications:

Future Directions

Imidazole and benzimidazole rings have been widely explored and utilized by the pharmaceutical industry for drug discovery due to their special structural features and electron-rich environment . They bind to a variety of therapeutic targets, thereby exhibiting a broad spectrum of bioactivities . Therefore, the development of imidazole- and benzimidazole-containing drugs is an increasingly active and attractive topic of medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-phenoxyethyl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxamide typically involves the reaction of 2-phenoxyethylamine with a suitable benzodiazole derivative. One common method involves the use of 1-bromophenoxyethane and aniline derivatives in the presence of a base such as potassium carbonate (K2CO3) in dimethyl sulfoxide (DMSO) at elevated temperatures (around 90°C) to achieve high yields .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-phenoxyethyl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the phenoxyethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of N-(2-phenoxyethyl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxamide involves its interaction with specific molecular targets. In the case of its antimicrobial activity, the compound is believed to inhibit the growth of bacteria by interfering with their cell wall synthesis or by disrupting essential metabolic pathways . The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-phenoxyethyl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxamide is unique due to its specific benzodiazole structure combined with the phenoxyethyl group, which imparts distinct chemical and biological properties. Its potential as an anti-tuberculosis agent sets it apart from other similar compounds.

Properties

IUPAC Name

N-(2-phenoxyethyl)-4,5,6,7-tetrahydro-3H-benzimidazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O2/c20-16(12-6-7-14-15(10-12)19-11-18-14)17-8-9-21-13-4-2-1-3-5-13/h1-5,11-12H,6-10H2,(H,17,20)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPHWTNSSJJDGBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(CC1C(=O)NCCOC3=CC=CC=C3)NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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